molecular formula C11H7ClO2 B052691 5-(4-Chlorophenyl)-2-furaldehyde CAS No. 34035-03-5

5-(4-Chlorophenyl)-2-furaldehyde

Cat. No. B052691
CAS RN: 34035-03-5
M. Wt: 206.62 g/mol
InChI Key: ROJGJNINTRCMBL-UHFFFAOYSA-N
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Patent
US04205003

Procedure details

Diethyl malonate (88 g, 0.55 mole) and 5-(p-chlorophenyl)-2-furaldehyde (104 g, 0.50 mole) were placed in 1.0 liter of benzene containing benzoic acid (10 g) and piperidine (18 ml). The 2.0 liter flask was equipped with a Dean-Stark trap for water removal, and the mixture was refluxed for 4 hours on a steam bath. The mixture was concentrated to an oil under reduced pressure. Washing the residue with benzene (500 ml) yielded a dark solid which was recrystallized from cyclohexane yielding yellow product (111 g, 64% yeild), m.p. 78°-80°.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[O:23][C:22]([CH:24]=O)=[CH:21][CH:20]=2)=[CH:15][CH:14]=1.C(O)(=O)C1C=CC=CC=1.N1CCCCC1>C1C=CC=CC=1.O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]2[O:23][C:22]([CH:24]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:21][CH:20]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
18 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours on a steam bath
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to an oil under reduced pressure
WASH
Type
WASH
Details
Washing the residue with benzene (500 ml)
CUSTOM
Type
CUSTOM
Details
yielded a dark solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from cyclohexane yielding yellow product (111 g, 64% yeild), m.p. 78°-80°

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C(C(=O)OCC)C(=O)OCC)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.